Unveiling the In Vitro Mechanism of Action of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate: A Dual-Modality Pharmacophore and Chemical Probe
Unveiling the In Vitro Mechanism of Action of Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate: A Dual-Modality Pharmacophore and Chemical Probe
Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
Methyl 3-methylbenzo[c]isoxazole-5-carboxylate (M3MBC) (CAS: 2116813-64-8) is a highly versatile synthetic intermediate and privileged pharmacophore. While often utilized as a foundational building block in organic synthesis, its unique 2,1-benzisoxazole (anthranil) core equips it with a dual-modality mechanism of action in vitro.
As a Senior Application Scientist, I have structured this guide to dissect M3MBC’s behavior across two distinct in vitro paradigms:
-
Chemical Reactivity: Its capacity for transition-metal-catalyzed reductive N–O bond cleavage, serving as a reactive probe.
-
Pharmacological Target Engagement: Its role as a lipophilic precursor (prodrug) that, upon ester hydrolysis, yields a potent ATP-competitive inhibitor targeting Inositol Hexakisphosphate Kinases (IP6K) and Monoamine Oxidase B (MAO-B).
Mechanistic Pathways: Chemical vs. Biological In Vitro Models
The in vitro mechanism of action of M3MBC diverges based on the microenvironment (chemical catalysis vs. enzymatic hydrolysis).
Chemical Mechanism: Reductive N–O Bond Cleavage
The benzo[c]isoxazole ring features a highly reactive N–O bond with a relatively low bond dissociation energy (BDE ≈ 80 kcal/mol). In chemical in vitro assays, M3MBC is highly susceptible to hydrogenolysis. Under palladium (Pd/C) catalysis, the 5-methylisoxazole intermediate undergoes in situ N–O scission 1[1]. This domino process is thermodynamically driven by aromatization, exclusively yielding Z-configured enaminones (e.g., (Z)-ethyl 2-amino-4-oxo-2-pentenoate derivatives) with >99% diastereoselectivity 1[1]. Furthermore, earth-abundant transition metals can activate this core to produce highly reactive metal nitrene species, facilitating skeletal reorganization 2[2].
Biological Mechanism: Kinase and Oxidase Inhibition
In biological in vitro systems (e.g., cell lysates or recombinant enzyme assays), the methyl ester of M3MBC acts as a lipophilic prodrug. Esterase-mediated hydrolysis yields the active 3-methylbenzo[c]isoxazole-5-carboxylic acid. This core pharmacophore is a well-documented ATP-competitive inhibitor of Inositol Hexakisphosphate Kinases (IP6K1/2/3), effectively blocking the synthesis of inositol pyrophosphates 3[3]. Related 2,1-benzisoxazole derivatives also exhibit potent, reversible inhibition of Monoamine Oxidase B (MAO-B) 4[4] and Inositol Polyphosphate Multikinase (IPMK) 5[5].
In vitro mechanistic pathways of M3MBC: Ester hydrolysis and N-O bond cleavage.
Quantitative Data: Structure-Activity Relationship (SAR)
To contextualize the potency of the benzo[c]isoxazole scaffold, the following table summarizes the in vitro pharmacological profiling of closely related derivatives. M3MBC serves as the structural baseline for these targeted inhibitors.
Table 1: In Vitro Profiling of Benzo[c]isoxazole Derivatives
| Compound Core | Primary Target | IC₅₀ (µM) | Mechanism of Action | Reference |
| 3-(p-Tolyl)benzo[c]isoxazole-5-carboxylic acid | IP6K1 | 0.0089 | ATP-Competitive Inhibition | [3] |
| 3-(3,5-Dimethylphenyl)benzo[c]isoxazole-5-carbaldehyde | IPMK | ~1.00 | ATP-Competitive Inhibition | [5] |
| 4-(5-Chlorobenzo[c]isoxazol-3-yl)benzonitrile | MAO-B | 0.017 | Reversible Inhibition | [4] |
| Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate | IP6K / MAO-B | Prodrug * | Precursor / Scaffold | [1],[3] |
*Note: M3MBC functions as a lipophilic ester prodrug. Its active free-acid form mirrors the low-nanomolar potency of the related analogs listed above.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system where causality and internal controls guarantee data integrity.
Protocol A: In Vitro Reductive Cleavage Assay
This protocol validates the chemical mechanism of M3MBC via hydrogenolysis.
-
Step 1: Catalyst Loading. Add 10 mol% Pd/C to a 0.1 M solution of M3MBC in anhydrous methanol.
-
Causality: Pd/C provides a high surface area for hydrogen adsorption, which is critical for the selective hydrogenolysis of the N–O bond over the stable aromatic ring.
-
-
Step 2: Hydrogenation. Purge the reaction vessel with H₂ gas and maintain at 1 atm at 25°C.
-
Causality: The N–O bond dissociation energy is sufficiently low that 1 atm H₂ is adequate. Applying higher pressures risks the over-reduction of the ester moiety or the aromatic system.
-
-
Step 3: Kinetic Monitoring & Validation. Aliquot 50 µL samples every 10 minutes, filter through celite, and analyze via LC-MS.
-
Self-Validation: By plotting the disappearance of the M3MBC mass peak against the appearance of the Z-configured enaminone, the mass balance is strictly verified. This confirms that irreversible N–O scission is the exclusive pathway, ruling out off-target polymerization.
-
Protocol B: Radiometric IP6K Kinase Assay
This protocol evaluates the biological target engagement of the hydrolyzed M3MBC core.
-
Step 1: Enzyme Preparation. Utilize 50 nM recombinant human IP6K1 in assay buffer (50 mM HEPES, pH 7.4).
-
Causality: Recombinant enzymes eliminate the confounding variables of cellular lysate matrices (e.g., competing esterases or non-specific protein binding), ensuring the observed IC₅₀ is a direct measure of target engagement.
-
-
Step 2: Inhibitor Pre-Incubation. Pre-incubate the hydrolyzed M3MBC acid (0.1 nM to 10 µM) with the enzyme for 15 minutes at 37°C.
-
Causality: This incubation period allows the compound to fully equilibrate within the ATP-binding pocket, ensuring accurate steady-state inhibition kinetics prior to the catalytic event.
-
-
Step 3: Substrate Addition. Introduce 10 µM IP6 and 1 mM ATP spiked with [γ-³²P]-ATP to initiate the reaction.
-
Causality: IP6 substrates are highly charged and lack a chromophore. Radiometric tracking provides a high-signal-to-noise ratio essential for detecting the low-abundance IP7 product without relying on bulky fluorescent tags that might alter binding kinetics.
-
-
Step 4: Quenching and SAX Separation. Quench the reaction with 0.5 M perchloric acid and separate the products via strong anion exchange (SAX) chromatography.
-
Self-Validation: A vehicle-only (DMSO) positive control and a heat-denatured enzyme negative control must be run in parallel. The SAX column specifically resolves IP7 from unreacted ATP, ensuring the radiometric signal is strictly product-dependent.
-
Self-validating in vitro kinase assay workflow for M3MBC evaluation.
Conclusion
Methyl 3-methylbenzo[c]isoxazole-5-carboxylate (M3MBC) is far more than a simple catalog chemical. Its in vitro mechanism of action is defined by the intrinsic reactivity of its N–O bond under chemical catalysis, and its structural mimicry of ATP within the binding pockets of critical metabolic kinases (IP6K/IPMK) and oxidases (MAO-B) following ester hydrolysis. By employing the self-validating protocols outlined above, researchers can confidently leverage M3MBC as both a reactive synthetic probe and a foundational scaffold for novel drug development.
References
-
Buy Methyl 3-Methylbenzo[c]isoxazole-5-carboxylate - EvitaChem - 1
-
Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC / NIH - 3
-
Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC / NIH - 4
-
Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors - ACS Publications -5
-
N–O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis - ACS Publications - 2
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
